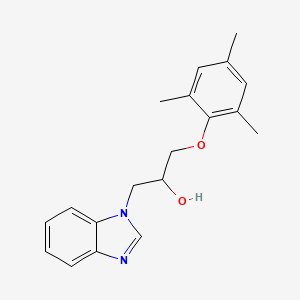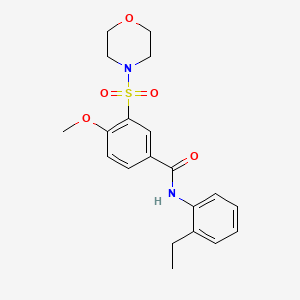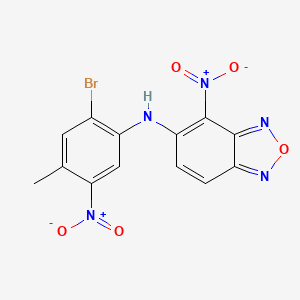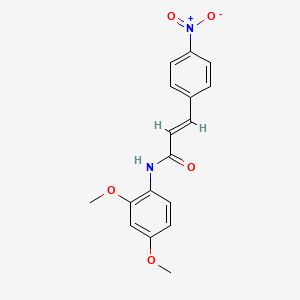
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DANA and is a member of the acrylamide family. DANA has been studied extensively, and researchers have discovered several potential applications for this compound.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide is through the inhibition of PKC. PKC is an enzyme that plays a crucial role in several cellular processes, including cell growth, differentiation, and survival. PKC is also involved in the regulation of gene expression, cell migration, and inflammation. By inhibiting PKC, DANA can prevent the activation of several signaling pathways that lead to these physiological effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several biochemical and physiological effects. Inhibition of PKC by DANA can lead to the prevention of tumor growth, reduction of inflammation, and the regulation of gene expression. DANA can also regulate the activity of several other enzymes, including protein kinase A (PKA) and phosphodiesterase (PDE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to inhibit PKC selectively. This selectivity makes DANA a valuable tool for studying the role of PKC in several cellular processes. However, one of the limitations of using DANA is its potential toxicity. Researchers must use caution when working with this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide. One of the most significant directions is the development of new analogs of DANA with improved selectivity and reduced toxicity. Researchers are also exploring the potential applications of DANA in the treatment of several diseases, including cancer and inflammation.
Conclusion:
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide is a valuable compound that has several potential applications in scientific research. This compound has been shown to inhibit the activity of PKC selectively, leading to several physiological effects. Researchers continue to explore the potential applications of DANA in various fields, including biochemistry, pharmacology, and medicine.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide can be achieved through several methods. One of the most common methods is to react 2,4-dimethoxyaniline and 4-nitrobenzaldehyde with acryloyl chloride in the presence of a base. This method yields DANA in good yields and high purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several potential applications in scientific research. One of the most significant applications is in the field of biochemistry. DANA has been shown to inhibit the activity of the enzyme protein kinase C (PKC). This inhibition can lead to several physiological effects, including the prevention of tumor growth and the reduction of inflammation.
Propiedades
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-8-9-15(16(11-14)24-2)18-17(20)10-5-12-3-6-13(7-4-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVKUMTWHOYHTP-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-6-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105721.png)
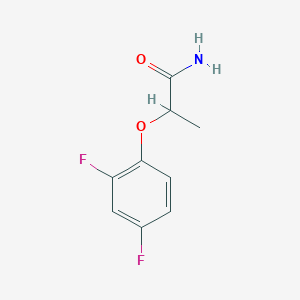
![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)

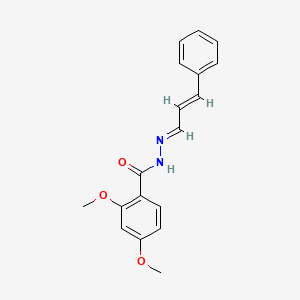

![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
